Urea, 1,1-dimethyl-3-(p-fluorophenyl)-

Lipophilicity QSAR Environmental fate

1,1-Dimethyl-3-(p-fluorophenyl)urea (CAS 332-33-2) is a para-fluoro-substituted phenylurea derivative belonging to the 3-(substituted-phenyl)-1,1-dimethylurea class. With a molecular formula of C₉H₁₁FN₂O and a molecular weight of 182.19 g/mol, this compound is a halogenated analog of the commercial herbicide fenuron (1,1-dimethyl-3-phenylurea, CAS 101-42-8), where a single fluorine atom replaces the para-hydrogen of the parent phenyl ring.

Molecular Formula C9H11FN2O
Molecular Weight 182.19 g/mol
CAS No. 332-33-2
Cat. No. B3336628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1,1-dimethyl-3-(p-fluorophenyl)-
CAS332-33-2
Molecular FormulaC9H11FN2O
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1=CC=C(C=C1)F
InChIInChI=1S/C9H11FN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
InChIKeyGNIZUUCYAIPGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethyl-3-(p-fluorophenyl)urea (CAS 332-33-2) Procurement Guide: Physicochemical Identity and Comparator Context


1,1-Dimethyl-3-(p-fluorophenyl)urea (CAS 332-33-2) is a para-fluoro-substituted phenylurea derivative belonging to the 3-(substituted-phenyl)-1,1-dimethylurea class . With a molecular formula of C₉H₁₁FN₂O and a molecular weight of 182.19 g/mol, this compound is a halogenated analog of the commercial herbicide fenuron (1,1-dimethyl-3-phenylurea, CAS 101-42-8), where a single fluorine atom replaces the para-hydrogen of the parent phenyl ring [1]. First disclosed in a 1952 Du Pont patent (US2655445) covering herbicidal phenylureas, this compound occupies a structurally distinct position between the non-halogenated fenuron and the more heavily substituted diuron (3,4-dichloro) and fluometuron (3-CF₃) analogs [2]. Despite its structural simplicity, the para-fluoro substitution introduces quantifiable changes in lipophilicity, mammalian toxicity, soil sorption behavior, and synthetic derivatization pathways that differentiate it from its closest in-class analogs [3].

Why 1,1-Dimethyl-3-(p-fluorophenyl)urea Cannot Be Replaced by Fenuron or Other Phenylurea Analogs


Within the phenylurea herbicide class, quantitative differences in physicochemical and toxicological profiles are driven by aryl ring substitution patterns [1]. The para-fluoro substitution in 1,1-dimethyl-3-(p-fluorophenyl)urea produces a measurable increase in lipophilicity (ΔlogP ≈ +1.0 vs. fenuron) and a 2.35-fold reduction in acute oral LD₅₀ in mice relative to the non-halogenated parent fenuron [2]. Furthermore, directed lithiation studies demonstrate that the 4-fluoro substituent redirects the site of dianion formation from the N-methyl group (as in fenuron) to the aryl C-2 position, fundamentally altering downstream synthetic derivatization possibilities [3]. These differences mean that fenuron or other in-class compounds cannot be assumed to serve as drop-in substitutes in applications where lipophilicity, toxicological profile, or specific synthetic reactivity patterns are critical design parameters.

Quantitative Differentiation Evidence for 1,1-Dimethyl-3-(p-fluorophenyl)urea vs. Fenuron and Other Phenylurea Analogs


Octanol-Water Partition Coefficient (LogP): Increased Lipophilicity vs. Fenuron

The para-fluoro substitution in the target compound increases the octanol-water partition coefficient (LogP) to 1.99, compared with an experimental LogP of 0.98 for the non-fluorinated parent compound fenuron [1]. This approximately 2-fold increase in partition coefficient (ΔLogP ≈ +1.01) reflects the electron-withdrawing and lipophilic contribution of the fluorine atom. In the broader phenylurea series, monuron (4-Cl) has a LogP of 1.94, indicating that the target compound's lipophilicity more closely resembles the 4-chloro analog than fenuron [2].

Lipophilicity QSAR Environmental fate Bioavailability

Acute Oral Mammalian Toxicity (LD₅₀): 2.35-Fold Higher Acute Toxicity vs. Fenuron in Mice

The acute oral LD₅₀ of 1,1-dimethyl-3-(p-fluorophenyl)urea in mice is 2000 mg/kg, as reported in Annales Pharmaceutiques Françaises . In contrast, fenuron's acute oral LD₅₀ in mice is 4700 mg/kg, making the target compound 2.35-fold more acutely toxic [1]. For additional context, monuron (4-Cl) has a mouse oral LD₅₀ of 1920 mg/kg, while diuron (3,4-Cl₂) has a rat oral LD₅₀ ranging from 1690 to 3400 mg/kg, placing the target compound's acute toxicity between fenuron and the more heavily chlorinated analogs [2][3].

Toxicology Safety assessment Pesticide regulation Acute toxicity

Soil Sorption Coefficient (logKoc): Lower Soil Adsorption vs. Fenuron and Monuron

The experimental logKoc of 1,1-dimethyl-3-(p-fluorophenyl)urea is 1.43, derived from the QSARINS dataset [1]. For fenuron, the QSARDB repository lists a predicted logKoc of approximately 1.56 (using linear correlation with logP from the training set) [2]. Monuron has a reported experimental logKoc of 1.95 [3]. The target compound's lower logKoc value relative to both fenuron and monuron indicates reduced soil sorption and consequently higher potential mobility in soil matrices—a critical parameter for environmental fate assessment.

Environmental fate Soil mobility Groundwater contamination QSAR

Directed Lithiation Regiochemistry: Distinct Dianion Formation Site vs. Fenuron

In a direct comparative study, Smith, El-Hiti, and Shukla (1999) demonstrated that N′-(4-fluorophenyl)-N,N-dimethylurea undergoes double lithiation with n-butyllithium or tert-butyllithium at 0°C exclusively on the urea nitrogen and at the aryl C-2 position (ortho to the urea substituent) [1]. In contrast, under the same reaction conditions, the non-halogenated analog N′-phenyl-N,N-dimethylurea (fenuron) is doubly lithiated on nitrogen and predominantly on one of the N-methyl groups of the urea moiety, not on the aromatic ring [1]. The resulting dilithio reagents from the 4-fluoro compound react with electrophiles (iodomethane, D₂O, benzophenone, benzaldehyde, phenyl isocyanate, phenyl isothiocyanate) to yield 2-substituted derivatives in very good yields [1].

Synthetic chemistry C-H functionalization Organolithium Derivatization

Bulk Physicochemical Properties: Density and Boiling Point Differences vs. Fenuron

The target compound has a reported density of 1.21 g/cm³ and a boiling point of 326.9°C at 760 mmHg . Fenuron has a reported melting point of 131–133°C (solid at ambient conditions) and a lower molecular weight of 164.20 g/mol [1]. The higher density and boiling point of the fluorinated analog reflect the mass and polarizability contributions of the para-fluorine substituent. These differences affect solvent compatibility, recrystallization conditions, and formulation development parameters.

Physical chemistry Formulation Handling Process chemistry

Procurement-Relevant Application Scenarios for 1,1-Dimethyl-3-(p-fluorophenyl)urea Based on Quantitative Evidence


Synthesis of 2-Substituted Phenylurea Derivatives via Directed Ortho-Lithiation

The unique double lithiation of 1,1-dimethyl-3-(p-fluorophenyl)urea at nitrogen and the aryl C-2 position, as established by Smith et al. (1999), makes this compound the preferred substrate for synthesizing 2-substituted-4-fluorophenyl urea derivatives [1]. In contrast, fenuron undergoes methyl-group lithiation and cannot directly yield ortho-aryl-functionalized products under comparable conditions. This scenario applies to medicinal chemistry programs requiring late-stage diversification of the phenyl ring or to agrochemical discovery efforts exploring structure-activity relationships at the ortho position of fluorinated phenylureas [1].

Quantitative Structure-Activity Relationship (QSAR) Reference Compound for Halogenated Phenylurea Environmental Fate Modeling

With its experimentally determined logKoc of 1.43, logP of 1.99, and inclusion in the QSARINS training dataset (Gramatica et al., 2014), this compound serves as a validated reference point for QSAR models predicting soil sorption and partitioning behavior of mono-halogenated phenylureas [2]. Its intermediate lipophilicity—between fenuron (LogP 0.98) and monuron (LogP 1.94)—makes it a critical calibration compound for models spanning the halogenation gradient and supports environmental risk assessment of fluorinated agrochemical candidates [2][3].

Toxicological Benchmarking in Halogenated Phenylurea Safety Studies

The 2.35-fold difference in acute oral LD₅₀ between 1,1-dimethyl-3-(p-fluorophenyl)urea (2000 mg/kg, mouse) and fenuron (4700 mg/kg, mouse) establishes this compound as a moderately toxic reference within the phenylurea class [4]. This quantitative toxicity increment is valuable for structure-toxicity relationship (STR) studies investigating the impact of para-halogen substitution on mammalian acute toxicity, and for setting appropriate safety thresholds in laboratory protocols where controlled toxicity windows are required .

Ortho-C-H Nitration Method Development Using Aryl Urea Substrates

Wang et al. (2018) developed a Cu(II)-catalyzed ortho-C-H nitration protocol for aryl ureas using Fe(NO₃)₃·9H₂O that is compatible with halogenated substrates, including fluorophenyl ureas [5]. The 4-fluoro substituent on 1,1-dimethyl-3-(p-fluorophenyl)urea provides a useful electronic tuning handle for optimizing nitration yields and regioselectivity, making it a valuable substrate for synthetic methodology development in C-H functionalization research [5].

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